![molecular formula C14H13BrO B14469554 2-[1-(4-Bromophenyl)ethyl]phenol CAS No. 65699-85-6](/img/structure/B14469554.png)
2-[1-(4-Bromophenyl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Bromophenyl)ethyl]phenol is an organic compound with a phenol group attached to a benzene ring, which is further substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenyl)ethyl]phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where a bromophenyl group is introduced to the phenol ring under specific conditions . Another method involves the Friedel-Crafts acylation followed by a reduction step to introduce the ethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Bromophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as bromination and nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as bromine water and nitric acid are used for bromination and nitration, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Phenyl derivatives
Substitution: Brominated and nitrated phenol derivatives
Scientific Research Applications
2-[1-(4-Bromophenyl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(4-Bromophenyl)ethyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The bromophenyl group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethanol: Similar structure but with an alcohol group instead of a phenol group.
4-Bromophenethyl alcohol: Another related compound with a different functional group arrangement.
Uniqueness
2-[1-(4-Bromophenyl)ethyl]phenol is unique due to its specific substitution pattern and the presence of both phenol and bromophenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
65699-85-6 |
|---|---|
Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H13BrO/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10,16H,1H3 |
InChI Key |
ONEXMVPNOFTFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


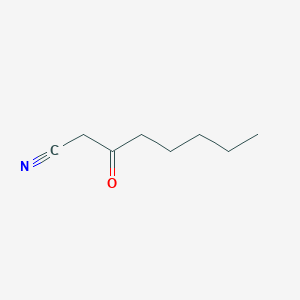
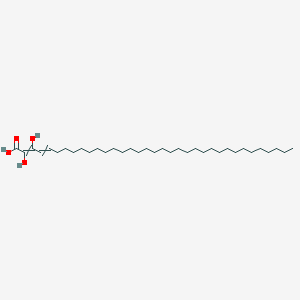
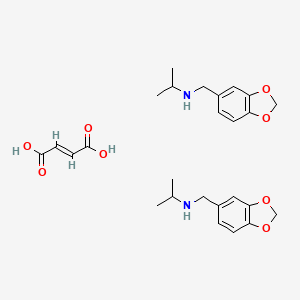
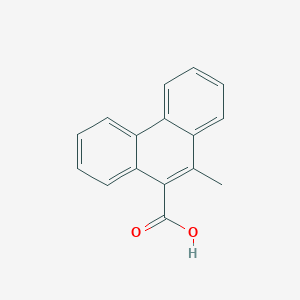
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
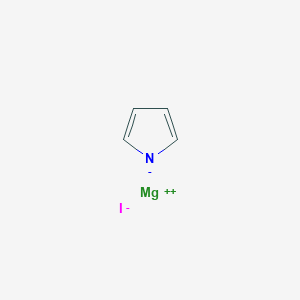
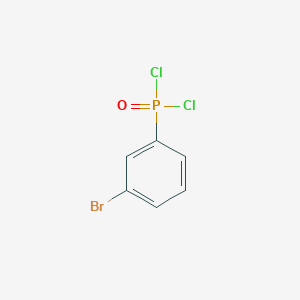
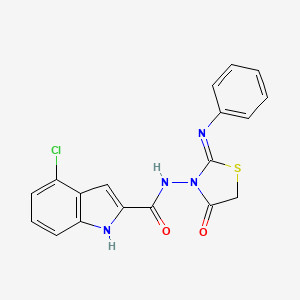
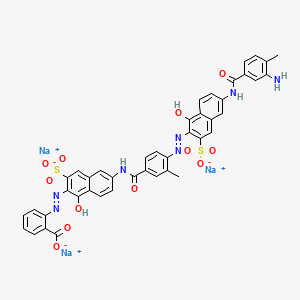
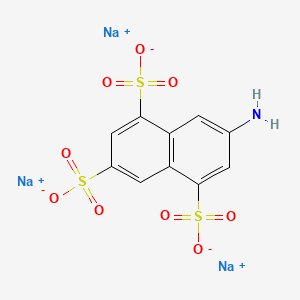
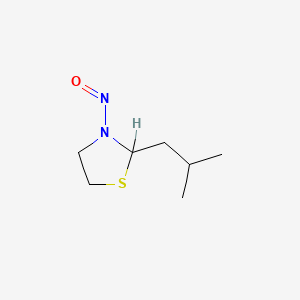
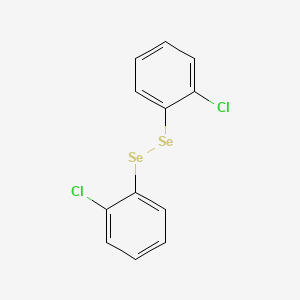
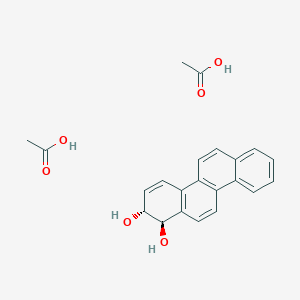
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
